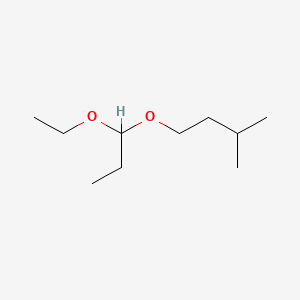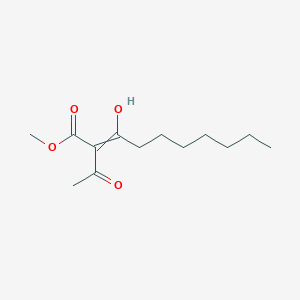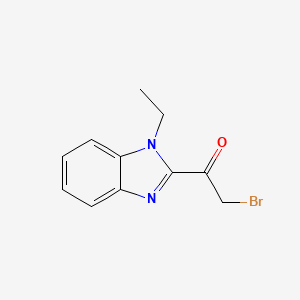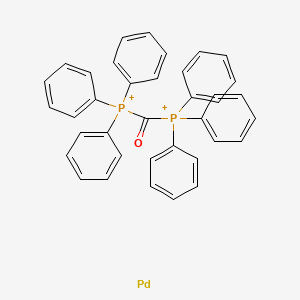![molecular formula C28H42 B14261754 2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene CAS No. 189079-52-5](/img/structure/B14261754.png)
2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene is an organic compound characterized by its complex structure, which includes multiple methyl groups and a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene typically involves multi-step organic reactions. One common method includes the alkylation of a benzene ring with an appropriate alkyl halide under Friedel-Crafts conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The process may involve the use of solvents like dichloromethane (DCM) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like FeBr3.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction mechanisms or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethylbenzene: A simpler aromatic compound with three methyl groups on the benzene ring.
1,3,5-Trimethylbenzene: Another isomer with three methyl groups in different positions.
2,4,6-Trimethylphenyl derivatives: Compounds with similar structural motifs but different substituents.
Uniqueness
2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene is unique due to its extended alkyl chain and multiple methyl groups, which confer distinct chemical and physical properties compared to simpler aromatic compounds. Its structure allows for specific interactions and reactivity patterns that are not observed in its simpler counterparts.
Propiedades
Número CAS |
189079-52-5 |
|---|---|
Fórmula molecular |
C28H42 |
Peso molecular |
378.6 g/mol |
Nombre IUPAC |
2-[3,6-dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene |
InChI |
InChI=1S/C28H42/c1-19(11-15-27-17-23(5)25(7)24(6)18-27)9-10-20(2)12-16-28-22(4)14-13-21(3)26(28)8/h13-14,17-20H,9-12,15-16H2,1-8H3 |
Clave InChI |
BDDAXTZAPDFLFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C)CCC(C)CCC(C)CCC2=CC(=C(C(=C2)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
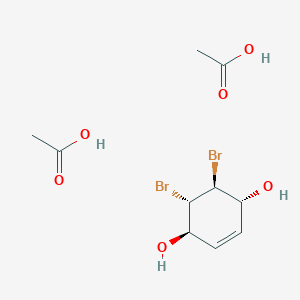
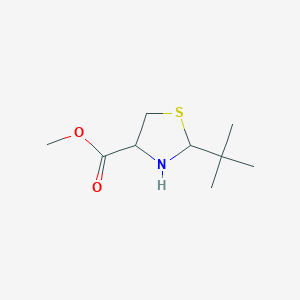
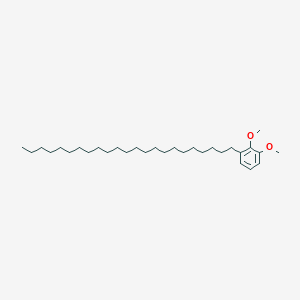
![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
![(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride](/img/structure/B14261705.png)
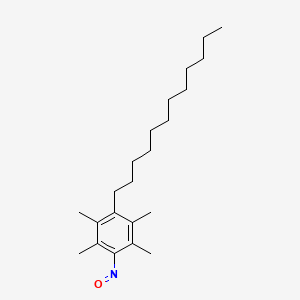
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)


